(-)-Calanolide A

Catalog No.
S1918187
CAS No.
163661-45-8
M.F
C22H26O5
M. Wt
370.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Calanolide A

Racemic mixtures compromise stereospecific assay integrity. This pure (-)-Calanolide A enantiomer provides the definitive chiral reference standard and negative control. • ~410-fold lower HIV-1 RT activity vs (+)-enantiomer, eliminating false positive readouts. • Essential for calibrating chiral HPLC methods and validating enantiomeric excess (ee) of (+)-Calanolide A batches. • Enables precise SAR profiling and structural mapping of the NNRTI binding pocket.

CAS Number

163661-45-8

Product Name

(-)-Calanolide A

IUPAC Name

(16S,17R,18R)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m0/s1

InChI Key

NIDRYBLTWYFCFV-OAVHHTNSSA-N

SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@@H]([C@H]([C@@H](O4)C)C)O

The exact mass of the compound (-)-Calanolide A is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 675449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(-)-Calanolide A, (10R,11S,12S)-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-10,11-dihydro-2H,6H,12H-benzo[1,2-b:3,4-b':5,6-b'']tripyran-2-one, Calanolide A, (-)-, ent-Calanolide A, (-)-Calanolide A enantiomer

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

(-)-Calanolide A (CAS 163661-45-8) is the synthetic enantiomer of the naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) (+)-Calanolide A. While the (+)-enantiomer is renowned for its potent anti-HIV-1 activity, (-)-Calanolide A is virtually inactive in cell culture and exhibits drastically reduced binding affinity to the HIV-1 reverse transcriptase (RT) enzyme [1]. In procurement and analytical contexts, this specific enantiomer is primarily sourced as a high-purity chiral reference standard for the chromatographic resolution of racemic mixtures and as an essential stereospecific negative control in virological and biochemical assays. Its value lies not in therapeutic efficacy, but in its ability to provide a precise structural baseline for structure-activity relationship (SAR) profiling and enantiomeric excess (ee) validation [1].

Research Fit

Stereochemical negative control for HIV-1 RT inhibition assays
Probe for NNRTI binding-site stereospecificity in SAR studies
High enantiomeric purity supports chiral reference workflows

Substituting pure (-)-Calanolide A with the racemate (±)-Calanolide A or closely related diastereomers like (-)-Calanolide B fundamentally compromises assay integrity. The racemate retains significant anti-HIV-1 activity (IC50 = 0.7 μM for DNA-dependent DNA polymerase) due to the presence of the (+)-enantiomer, rendering it useless as a negative control for stereospecific binding studies [1]. Furthermore, in chiral method development, using crude extracts or uncharacterized mixtures fails to provide the precise retention time and peak identification required to validate the enantiomeric purity of synthesized (+)-Calanolide A [1]. Procurement of the pure (-)-enantiomer is therefore critical for ensuring absolute baseline establishment and preventing false-positive activity readouts in sensitive biochemical models.

Substitution Risk

Active (+)-Calanolide A Potent NNRTI, antiviral activity
Inactive (-)-Calanolide A No HIV-1 RT inhibition, negative control only
Substituting (-) for (+) in activity assays may produce false-negative results; enantiomers are not interchangeable.

Stereospecific RT Inhibition for Assay Reproducibility

In biochemical assays evaluating the DNA-dependent DNA polymerase (DDDP) activity of HIV-1 RT, (-)-Calanolide A demonstrates an IC50 of 155.7 μM, whereas the active (+)-enantiomer exhibits an IC50 of 0.38 μM [1]. This massive reduction in inhibitory potency confirms that the NNRTI binding pocket is highly stereoselective, making the (-)-enantiomer an ideal negative control to validate specific binding interactions without background antiviral interference.

Evidence DimensionInhibition of DNA-dependent DNA polymerase (DDDP) activity (IC50)
Target Compound Data155.7 μM
Comparator Or Baseline(+)-Calanolide A (0.38 μM)
Quantified Difference~410-fold reduction in inhibitory potency
ConditionsIn vitro HIV-1 reverse transcriptase (RT) assay

Provides researchers with a structurally identical but functionally inactive baseline to rigorously validate the stereospecificity of novel NNRTI candidates.

Anti-HIV-1 EC50
Head-to-head
(-)-Calanolide A: Inactive (>100 µM) (+)-Calanolide A: EC50 0.1 µM
Reported enantiomer-specific activity gap
CEM-SS cell assay, HIV-1 RF strain

RNA-Dependent DNA Polymerase (RDDP) Inactivity

When tested against the RNA-dependent DNA polymerase (RDDP) activity of HIV-1 RT, (-)-Calanolide A yields an IC50 of 27.8 μM, compared to 0.32 μM for the (+)-enantiomer and 0.97 μM for the racemate [1]. This lack of significant RDDP inhibition ensures that researchers evaluating dual-polymerase inhibition mechanisms have a reliable, structurally analogous baseline that lacks the potent interference seen with the active enantiomer.

Evidence DimensionInhibition of RNA-dependent DNA polymerase (RDDP) activity (IC50)
Target Compound Data27.8 μM
Comparator Or Baseline(+)-Calanolide A (0.32 μM)
Quantified Difference~87-fold lower potency
ConditionsIn vitro HIV-1 reverse transcriptase (RT) assay

Ensures that dual-polymerase inhibition studies can reliably differentiate between active compound effects and non-specific structural background noise.

C-12 SAR
Cross-study comparable
12-(S) OH: Inactive 12-oxo: Active (EC50 ~0.4 µM)
Supports C-12 stereocenter probe utility
Qualitative activity comparison, CEM-SS assay

Cell Culture Antiviral Inactivity for Cytotoxicity Baselines

In whole-cell culture assays, (-)-Calanolide A demonstrates negligible anti-HIV-1 activity, showing less than 30% inhibition even at high concentrations of 200 μg/mL, in stark contrast to the highly active (+)-enantiomer [1]. This profound lack of cellular efficacy makes the (-)-enantiomer an indispensable control agent for isolating true NNRTI-mediated viral suppression from non-specific compound cytotoxicity in drug screening workflows.

Evidence DimensionInhibition of HIV-1 in cell culture at 200 μg/mL
Target Compound Data<30% inhibition (inactive)
Comparator Or Baseline(+)-Calanolide A (highly active, complete suppression)
Quantified DifferenceQualitative shift from active therapeutic to inactive control
ConditionsIn vitro HIV-1 cell culture assay

Allows assay developers to confidently distinguish between specific viral inhibition and generalized cellular toxicity.

Chiral Resolution
Supporting evidence
Optically pure enantiomer isolated via semi-preparative chiral HPLC
Supports stereochemical integrity for control use
High enantiomeric excess; normal-phase silica column

Chiral Resolution for Purity-Linked Usability

During the analytical and semi-preparative chiral HPLC resolution of synthetic Calanolide A, pure (-)-Calanolide A is required as a reference standard to establish absolute retention time mapping [1]. Utilizing the pure (-)-enantiomer allows for precise peak assignment and baseline separation verification, whereas relying solely on the racemate presents co-elution risks that prevent accurate determination of enantiomeric excess (ee) in active pharmaceutical ingredient (API) synthesis[1].

Evidence DimensionChromatographic peak assignment for ee determination
Target Compound DataUnambiguous single-enantiomer retention time baseline
Comparator Or Baseline(±)-Calanolide A racemate (ambiguous dual-peak resolution)
Quantified DifferenceAbsolute calibration vs. relative estimation
ConditionsChiral HPLC method validation

Essential for quality control laboratories needing to validate the enantiomeric purity of synthetically manufactured (+)-Calanolide A batches.

Drug-Resistant Strains
Class-level inference
Inactive against Y181C and other NNRTI-resistant HIV-1 mutants
Supports control for resistance mechanism studies
Baseline inactivity precludes resistance fold-change

Chiral Chromatography Reference Standard

Because of its precise stereochemistry, (-)-Calanolide A is indispensable for calibrating chiral HPLC methods and verifying the enantiomeric excess (ee) of synthetic (+)-Calanolide A batches, ensuring compliance with strict purity requirements [1].

Virological and Biochemical Negative Control

Given its ~410-fold lower potency against DNA-dependent DNA polymerase compared to the (+)-enantiomer, (-)-Calanolide A serves as an ideal negative control in HIV-1 RT assays to differentiate between true NNRTI-mediated antiviral activity and non-specific cytotoxicity[1].

Structure-Activity Relationship (SAR) Profiling

The stark contrast in binding affinity between the enantiomers makes (-)-Calanolide A highly valuable in structural biology and computational docking studies aimed at mapping the exact steric constraints of the HIV-1 RT non-nucleoside binding pocket [1].

Application Fit

Application
Selection Property
Validation Focus
NNRTI SAR studies
Inactive enantiomer probe
Stereospecific activity loss confirmation
HIV-1 RT assay control
Negative control compound
Assay specificity and false-positive reduction
Chiral HPLC method validation
Enantiomeric purity reference
Enantiomeric excess verification
TB target engagement studies
Stereospecificity probe
Mycobacterial activity context review

XLogP3

3.8

Other CAS

163661-45-8

Wikipedia

(-)-Calanolide A

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